N-Methylation improves predicted lipophilicity by ΔlogP +0.4 versus the unsubstituted pyrrolidine congener
The target compound exhibits an XLogP3 value of –2.4, compared to –2.8 for the des‑methyl analog 2‑(pyrrolidin‑3‑yloxy)acetic acid, representing a ΔlogP of +0.4 [1][2]. This difference corresponds to a ~2.5‑fold increase in the predicted octanol‑water partition coefficient and indicates moderately enhanced membrane permeability potential. The values were computed using the XLogP3 algorithm (PubChem release 2019.06.18) and are consistent across the racemate and individual enantiomers [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = –2.4 |
| Comparator Or Baseline | 2-(Pyrrolidin-3-yloxy)acetic acid XLogP3 = –2.8 |
| Quantified Difference | ΔlogP = +0.4 (~2.5-fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A semi‑quantitative lipophilicity advantage suggests the N‑methylated compound may cross lipid bilayers more readily than the NH analog, making it a better starting point for CNS‑targeted or cell‑permeable probe design.
- [1] PubChem Compound Summary for CID 58492295, (1-Methyl-pyrrolidin-3-yloxy)-acetic acid. National Center for Biotechnology Information. Accessed 2026-04-23. View Source
- [2] PubChem Compound Summary for CID 53744110, 2-(Pyrrolidin-3-yloxy)acetic acid. National Center for Biotechnology Information. Accessed 2026-04-23. View Source
